(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate
Overview
Description
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H17NO3. It is often used in organic synthesis and has applications in various fields of scientific research. This compound is known for its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring.
Mechanism of Action
Target of Action
The primary target of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate, also known as N-FMOC-2-Pyrrolidinone, is the amino group in peptide synthesis . The compound acts as a protecting group for the amino functionality during peptide synthesis .
Mode of Action
This compound interacts with its targets by forming a covalent bond with the amino group in the peptide chain . This interaction protects the amino group from unwanted side reactions during the synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. It is used in the step of adding amino acids to a growing peptide chain. By protecting the amino group, it ensures that the peptide chain grows in the desired sequence without disruption from side reactions .
Pharmacokinetics
It is known to be stable at room temperature, which suggests it has good stability and shelf-life .
Result of Action
The molecular effect of this compound’s action is the successful synthesis of peptides with the correct sequence . On a cellular level, these peptides can then go on to perform their intended functions, whether that be as enzymes, hormones, or other types of proteins.
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature, suggesting that it can withstand typical laboratory conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of fluorenylmethanol with 2-oxopyrrolidine-1-carboxylic acid. The reaction is carried out under specific conditions to ensure high yield and purity. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenylmethyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA)
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenylmethyl alcohols, and various substituted fluorenyl compounds .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate
- (9H-Fluoren-9-yl)methyl (1-(2,3-difluorophenyl)-2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2S,5R)-2-ethyl-5-methylpiperazine-1-carboxylate .
Uniqueness
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate stands out due to its unique combination of a fluorenyl group and a pyrrolidine ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEFVOAGFGOPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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